molecular formula C12H20N2O6 B1395452 2-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1045709-32-7

2-Oxa-6-azaspiro[3.3]heptane hemioxalate

Cat. No. B1395452
M. Wt: 288.3 g/mol
InChI Key: RXBYDYSXIHJXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.3]heptane hemioxalate is a chemical compound with the CAS Number: 1045709-32-7 . It has a molecular weight of 288.3 and is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-oxa-6-azaspiro [3.3]heptane ethanedioate (2:1) . The InChI code for this compound is 1S/2C5H9NO.C2H2O4/c21-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h26H,1-4H2; (H,3,4) (H,5,6) .


Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.3]heptane hemioxalate is a solid at room temperature . . The compound should be stored in a refrigerator .

Scientific Research Applications

Improved Synthesis and Properties

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane has led to the creation of a more stable and soluble product when isolated as a sulfonate salt compared to its oxalate form. This enhancement in stability and solubility broadens the range of reaction conditions for this compound (van der Haas et al., 2017).

Cycloaddition Applications

The compound has been utilized in regioselective cycloaddition reactions. This process involves the use of C-aryl- and C-carbamoylnitrones with certain substrates to yield methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its potential in creating complex molecular structures (Molchanov & Tran, 2013).

Development of Novel Amino Acids

The synthesis of novel amino acids using 2-oxa-6-azaspiro[3.3]heptane as a scaffold has been explored. These amino acids could be significant in the fields of chemistry, biochemistry, and drug design, due to their unique steric properties (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Spirocyclic Azetidines

Novel methods have been developed to synthesize angular azaspiro[3.3]heptanes, including 2-oxa-6-azaspiro[3.3]heptane. These methods are practical for drug discovery and can be used to create libraries of compounds or individual substances on a preparative scale (Guerot et al., 2011).

Pharmaceutical Manufacturing Route

A manufacturing route for a MCHr1 antagonist utilized 2-oxa-6-azaspiro[3.3]heptane as a key building block. This work highlights the compound's utility in scalable pharmaceutical manufacturing processes (Golden et al., 2016).

Exploration in Medicinal Chemistry

The compound has been studied as a potential replacement for morpholines, piperidines, and piperazines in medicinal chemistry. Introducing a spirocyclic center to molecules containing 2-oxa-6-azaspiro[3.3]heptane significantly affected the lipophilicity and basicity of the molecules, indicating its potential impact on drug design (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYDYSXIHJXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.3]heptane hemioxalate

CAS RN

1045709-32-7
Record name 2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-(Toluene-4-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane (510 mg, 2 mmol) and magnesium granular (336 mg, 14 mmol) were sonicated for one hour in methanol (100 ml). Almost all solvent was removed from the grey reaction mixture on a rotary evaporator to give a viscous grey residue. Diethyl ether (10 ml) and sodium sulfate decahydrate (1 g) were added and the resulting light grey mixture was stirred vigorously for 30 minutes before filtration. The filtrate was dried over anhydrous sodium sulfate and anhydrous oxalic acid (90 mg, 1 mmol) dissolved in Ethanol (˜0.5 mL) was added to the organic phase. A thick white precipitate formed instantly. It was filtered off and dried under vacuum to give 2-oxa-6-azaspiro[3.3]heptane hemioxalate (140 mg, 37%) off-white solid. 1H NMR (300 MHz, CDCl3) δ 4.64 (s, 4H), 4.11 (s, 4H).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 3
2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 4
2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 5
2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 6
2-Oxa-6-azaspiro[3.3]heptane hemioxalate

Citations

For This Compound
5
Citations
RNS van der Haas, JA Dekker, J Hassfeld, A Hager… - …, 2017 - thieme-connect.com
An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented. While this compound is often isolated as an oxalate salt, its isolation as a sulfonic acid …
Number of citations: 6 www.thieme-connect.com
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
L Du, X Wang, G Cui, B Xu - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Pin1 is a peptidyl prolyl cis-trans isomerase (PPIase) and inhibiting Pin1 is a potential way for discovering anti-tumor agents. With an aim to find potent Pin1 inhibitors with a novel …
Number of citations: 10 www.sciencedirect.com
H Zhao, B Wang, L Fu, G Li, H Lu, Y Liu… - Journal of Medicinal …, 2020 - ACS Publications
Tuberculosis (TB) remains a serious public health challenge, and the research and development of new anti-TB drugs is an essential component of the global strategy to eradicate TB. …
Number of citations: 27 pubs.acs.org
ED Mock, I Kotsogianni, WPF Driever… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.